Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 227.3 g/mol. It is categorized under heterocyclic compounds, specifically featuring a spirocyclic structure that includes an azaspiro unit. The compound is recognized by its CAS number, 1101840-72-5, and has been studied for its potential applications in medicinal chemistry.
The synthesis of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate typically involves multi-step organic reactions, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to monitor the progress and purity of the reactions.
The molecular structure of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate features a unique spirocyclic arrangement, which contributes to its chemical properties and reactivity. The structural representation includes:
The InChI key for this compound is MQOLTEHTFKRZNV-VIFPVBQESA-N, which provides a unique identifier for computational chemistry applications.
Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate can participate in various chemical reactions typical for esters and amines, including:
The reactivity of this compound is influenced by its steric hindrance due to the tert-butyl group, which may affect reaction rates and mechanisms.
Studies suggest that compounds with similar structures may exhibit activity against specific biological pathways or enzymes, potentially making them candidates for further pharmacological research.
Relevant safety data indicates that this compound should be handled with care due to potential hazards associated with its chemical structure.
Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate has potential applications in:
This compound represents an interesting area of study within organic chemistry, particularly for researchers focusing on heterocyclic compounds and their applications in drug development.
The construction of the 6-azaspiro[2.5]octane framework requires precise ring fusion between cyclopropane and piperidine systems. Patent literature reveals two dominant strategies for assembling this strained spirocyclic architecture:
Cyclopropanation of Activated Alkenes:A high-yielding approach involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with dihalocarbene precursors under phase-transfer catalysis. Bromoform (CHBr₃) and sodium hydroxide in dichloromethane-water biphasic systems generate dibromocarbene, which undergoes [2+1] cycloaddition with the exocyclic alkene to form the spiro[2.5]octane core. This method achieves up to 85% yield when using triethylbenzylammonium chloride (TEBAC) as the phase-transfer catalyst [5]. Optimization studies show that maintaining the reaction temperature at 0-5°C minimizes dihalocarbene dimerization while ensuring complete alkene consumption within 4 hours [5].
Ring-Formation via Cyclopropane Annulation:Alternative routes utilize 1,1-dibromocyclopropane as a C3 building block, reacting with tert-butyl 4-oxopiperidine-1-carboxylate under reductive conditions. Zinc dust in acetic acid facilitates the Simmons-Smith-type reaction, delivering the spirocyclic adduct in 65-72% yield. While lower yielding than dihalocarbene approaches, this method provides superior stereocontrol when chiral auxiliaries are incorporated early in the synthesis [5].
Table 1: Optimization of Spirocyclic Core Formation
Method | Reagents/Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Dihalocarbene Addition | CHBr₃, NaOH, H₂O/CH₂Cl₂, TEBAC, 0-5°C | 82-85% | High efficiency, scalable |
Reductive Cyclopropanation | 1,1-dibromocyclopropane, Zn, AcOH, 25°C | 65-72% | Compatible with chiral auxiliaries |
Enantioenriched tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is accessible via stereoselective reduction of the corresponding 4-keto precursor (tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate). Three catalytic strategies demonstrate high enantiocontrol:
Biocatalytic Reduction:Ketoreductases (KREDs) selectively deliver either the (4R) or (4S) alcohol enantiomer through substrate-specific binding orientation. Screening of KRED libraries identified enzymes producing (4S)-hydroxy derivative with >99% ee and 78% isolated yield, while complementary KREDs generate the (4R) isomer with 96% ee. Reaction optimization requires aqueous-organic biphasic systems (e.g., phosphate buffer/IPAc) to maintain enzyme activity while solubilizing the spirocyclic ketone [7].
Chiral Metal-Complex Catalysis:Noyori-type transfer hydrogenation catalysts ([(R,R)-TsDPEN]RuCl(p-cymene)) enable asymmetric reduction in formic acid-triethylamine mixtures. This system achieves 94% ee for the (4S)-alcohol at 50°C within 12 hours. The reaction proceeds via metal-ligand bifunctional catalysis, with the formate ion delivering hydride to the carbonyl carbon synchronized with proton transfer from the ligand N-H group [4].
Enzymatic Kinetic Resolution:Racemic 4-hydroxy spirocycles undergo enantioselective acylation using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether. This process resolves the (4R)-alcohol with 98% ee (unreacted isomer) while simultaneously producing the acetylated (4S)-ester derivative [7].
Table 2: Enantioselective Approaches to 4-Hydroxy Derivatives
Strategy | Conditions | Product Configuration | ee (%) | Yield (%) |
---|---|---|---|---|
Biocatalytic Reduction | KRED, NADP⁺, 2-Propanol, pH 7.0, 30°C | (4S)-alcohol | >99% | 78 |
Transfer Hydrogenation | [(R,R)-TsDPEN]RuCl, HCO₂H/NEt₃, 50°C | (4S)-alcohol | 94% | 90 |
Enzymatic Kinetic Resolution | CAL-B, Vinyl Acetate, MTBE, 25°C | (4R)-alcohol (unreacted) | 98% | 45 |
The acid sensitivity of 6-azaspiro[2.5]octanes necessitates optimized tert-butoxycarbonyl (Boc) protection protocols:
Protection of Secondary Amines:Standard Boc-anhydride protocols with DMAP catalyst in THF cause significant decomposition of the spiro[2.5]octane core (>15% side products). Modified conditions using Boc₂O and sodium carbonate in cold acetonitrile (0°C to 25°C gradient) achieve near-quantitative protection of 6-azaspiro[2.5]octane with <2% epimerization at cyclopropane-ring fusion positions. These mild conditions prevent retro-aldside reactions that occur under basic or nucleophilic catalysis .
Orthogonal Deprotection:Boc cleavage studies reveal that HCl in dioxane (4M, 0°C, 1h) cleanly removes the protecting group without compromising the strained spirocyclic framework or the 4-hydroxy functionality. In contrast, TFA-mediated deprotection at room temperature induces partial ring opening of the cyclopropane moiety (≈8% degradation). The stability advantage enables sequential deprotection-functionalization sequences for pharmaceutical synthon production [5].
Stability Enhancement:The Boc-protected 4-hydroxy-6-azaspiro[2.5]octane demonstrates exceptional crystallinity when isolated as hemi-hydrate. Storage stability testing confirms no detectable degradation after 24 months at -20°C under inert atmosphere, making it suitable for multistep synthesis campaigns [7].
The unique geometry of the spiro[2.5]octane scaffold enables innovative asymmetric methodologies:
Stereoselective Ketone Reduction:Corey-Bakshi-Shibata (CBS) catalysts effectively reduce the 4-ketone precursor with high diastereofacial control. Using 5 mol% (R)-Me-CBS and borane dimethylsulfide complex in toluene at -78°C furnishes the syn-4-hydroxy derivative with 96:4 dr. Molecular modeling confirms that the concave β-face of the bicyclic system experiences severe steric hindrance from the cyclopropane ring, forcing hydride delivery exclusively to the α-face [4] [7].
Dynamic Kinetic Resolution:Racemic α-bromo-spiro[2.5]octanone derivatives undergo palladium-catalyzed asymmetric allylation under DKR conditions. Employing Pd(0)/BINAP catalyst systems in THF at 60°C converts racemic bromo-ketone into enantioenriched allylated products with 90% ee and 82% yield. This demonstrates the potential for constructing quaternary stereocenters adjacent to the spiro junction [3].
Enantioconvergent Hydroxylation:Titanium-salan catalysts mediate stereoselective epoxidation of 4-methylene derivatives, followed by regioselective acid-catalyzed ring opening. This tandem process generates the 4-hydroxy spirocycle with 88% ee and allows access to either enantiomer through catalyst control [7].
Table 3: Performance of Asymmetric Catalysts in Spiro[2.5]octane Functionalization
Catalyst System | Reaction Type | ee/dr | Reaction Outcome |
---|---|---|---|
(R)-Me-CBS / BH₃·SMe₂ | Ketone Reduction | 96:4 dr (syn:anti) | syn-4-hydroxy derivative |
Pd(0)/(S)-BINAP | Allylic Alkylation (DKR) | 90% ee | Quaternary carbon formation |
Ti-(R,R)-salan / TBHP | Epoxidation-Ring Opening | 88% ee | Enantioconvergent hydroxylation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0